molecular formula C23H17ClN2O3S2 B2844783 5-BENZOYL-3-(BENZENESULFONYL)-N2-(3-CHLOROPHENYL)THIOPHENE-2,4-DIAMINE CAS No. 866865-41-0

5-BENZOYL-3-(BENZENESULFONYL)-N2-(3-CHLOROPHENYL)THIOPHENE-2,4-DIAMINE

Cat. No.: B2844783
CAS No.: 866865-41-0
M. Wt: 468.97
InChI Key: SYFIRHWHNMKJSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-BENZOYL-3-(BENZENESULFONYL)-N2-(3-CHLOROPHENYL)THIOPHENE-2,4-DIAMINE is a complex organic compound known for its unique structure and versatile applications in scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BENZOYL-3-(BENZENESULFONYL)-N2-(3-CHLOROPHENYL)THIOPHENE-2,4-DIAMINE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the benzenesulfonyl group through sulfonation. The amino group is then introduced via amination, and the chloroanilino group is added through a substitution reaction. Each step requires specific reagents and conditions, such as the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

5-BENZOYL-3-(BENZENESULFONYL)-N2-(3-CHLOROPHENYL)THIOPHENE-2,4-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloroanilino group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-BENZOYL-3-(BENZENESULFONYL)-N2-(3-CHLOROPHENYL)THIOPHENE-2,4-DIAMINE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-BENZOYL-3-(BENZENESULFONYL)-N2-(3-CHLOROPHENYL)THIOPHENE-2,4-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • [3-Amino-4-(benzenesulfonyl)-5-(2-chloroanilino)thiophen-2-yl]-phenylmethanone
  • [3-Amino-4-(benzenesulfonyl)-5-(4-chloroanilino)thiophen-2-yl]-phenylmethanone

Uniqueness

Compared to similar compounds, 5-BENZOYL-3-(BENZENESULFONYL)-N2-(3-CHLOROPHENYL)THIOPHENE-2,4-DIAMINE stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-chloroanilino group, in particular, may confer unique properties that differentiate it from other analogs.

Properties

IUPAC Name

[3-amino-4-(benzenesulfonyl)-5-(3-chloroanilino)thiophen-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O3S2/c24-16-10-7-11-17(14-16)26-23-22(31(28,29)18-12-5-2-6-13-18)19(25)21(30-23)20(27)15-8-3-1-4-9-15/h1-14,26H,25H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFIRHWHNMKJSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=CC(=CC=C3)Cl)S(=O)(=O)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.